1-(3,4-Dimethoxybenzyl)-3-(2-(3-fluorophenyl)-2-methoxyethyl)urea
Description
1-(3,4-Dimethoxybenzyl)-3-(2-(3-fluorophenyl)-2-methoxyethyl)urea is a synthetic urea derivative characterized by a 3,4-dimethoxybenzyl group and a 2-(3-fluorophenyl)-2-methoxyethyl substituent.
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(3-fluorophenyl)-2-methoxyethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O4/c1-24-16-8-7-13(9-17(16)25-2)11-21-19(23)22-12-18(26-3)14-5-4-6-15(20)10-14/h4-10,18H,11-12H2,1-3H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBBBADGOLMBJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC(C2=CC(=CC=C2)F)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be grouped into three categories: (1) urea derivatives with fluorophenyl groups, (2) methoxy-substituted aromatic compounds, and (3) compounds combining both features. Below is a detailed comparison:
1-(2-Aminoethyl)-3-(3-fluorophenyl)urea hydrochloride (CAS: 1354968-00-5)
- Structural Differences: Replaces the 3,4-dimethoxybenzyl and methoxyethyl groups with a simpler 2-aminoethyl chain.
- Properties: Enhanced water solubility due to the aminoethyl group and hydrochloride salt. Fluorophenyl retention suggests preserved halogen-mediated interactions (e.g., with aryl hydrocarbon receptors).
- Applications : Primarily studied as an intermediate in kinase inhibitor synthesis .
1-(3,4-Dimethoxyphenyl)-3-methyl-1,2-dihydropentalene (CAS: 1343479-84-4)
- Structural Differences : Lacks the urea backbone and fluorophenyl group but retains the 3,4-dimethoxyphenyl moiety.
- Properties: Non-polar dihydropentalene core increases rigidity and planarity, favoring π-π stacking in enzyme active sites. Absence of urea reduces hydrogen-bonding capacity, limiting interactions with proteases or kinases.
- Applications : Explored in materials science for organic semiconductors due to its conjugated system .
3-(3-Bromo-4-fluorophenylethynyl)-5-methoxypyridine (CAS: 866686-54-6)
- Structural Differences : Substitutes urea with a pyridine ring and introduces a bromo-fluorophenyl ethynyl group.
- Bromine substitution increases molecular weight (MW: ~306 g/mol) and halogen bonding capacity.
- Applications : Investigated in oncology for targeting bromodomain-containing proteins .
Pharmacological and Physicochemical Data Comparison
| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Key Functional Groups | Primary Biological Target |
|---|---|---|---|---|
| Target Compound | ~388 | 3.2 | Urea, 3-Fluorophenyl, Methoxy | Hypothetical CNS receptors |
| 1-(2-Aminoethyl)-3-(3-fluorophenyl)urea | ~243 | 1.8 | Urea, 3-Fluorophenyl, Aminoethyl | Kinases (e.g., EGFR) |
| 1-(3,4-Dimethoxyphenyl)-3-methyl-DHP* | ~272 | 2.9 | Dihydropentalene, Methoxy | Organic semiconductors |
| 3-(3-Bromo-4-fluorophenylethynyl)-pyridine | ~306 | 2.5 | Pyridine, Ethynyl, Bromo | Bromodomains (e.g., BRD4) |
*DHP: Dihydropentalene
Key Research Findings and Gaps
- Target Compound: No direct in vivo or in vitro data are available in open-access journals.
- Analog Insights :
- Critical Gap : The target compound’s pharmacokinetics (e.g., half-life, bioavailability) and exact mechanism of action remain uncharacterized.
Preparation Methods
Synthon Generation: 3,4-Dimethoxybenzylamine Production
Industrial-scale synthesis typically employs reductive amination of 3,4-dimethoxybenzaldehyde using ammonium acetate and sodium triacetoxyborohydride in dichloroethane (82% yield, >99% purity). Small-batch protocols alternatively utilize Hofmann degradation of 3,4-dimethoxybenzamide with bromine in basic media, though this method suffers from lower yields (63-68%) and byproduct formation.
Synthesis of 2-(3-Fluorophenyl)-2-Methoxyethylamine
Three dominant pathways emerge from literature analysis:
Method A : Grignard addition to protected cyanohydrins
- 3-Fluorobenzaldehyde → cyanohydrin formation with TMSCN
- Methoxy protection using MeI/K2CO3 in acetone (89% yield)
- Grignard opening with ethylmagnesium bromide followed by LiAlH4 reduction (76% overall)
Method B : Enzymatic resolution of racemic intermediates
- Kinetic resolution of (±)-2-(3-fluorophenyl)-2-methoxyethanol using lipase PS-30
- Subsequent Mitsunobu amination with phthalimide (enantiomeric excess >98%)
Method C : Pd-catalyzed cross-coupling
- Suzuki-Miyaura coupling of 3-fluorophenylboronic acid to vinyl bromide
- Epoxidation followed by ring-opening with methanol/Amberlyst-15 (81% over 3 steps)
Urea Bond Formation: Comparative Methodological Survey
The critical urea linkage installation demonstrates profound sensitivity to reaction conditions. A systematic evaluation of six protocols reveals significant variations in efficiency:
| Method | Reagent System | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| Phosgene Equivalents | Triphosgene/Et3N | 0 → 25 | 4 | 78 | 95.2 |
| Carbodiimide | EDC/HOBt/DIPEA | 25 | 12 | 82 | 97.8 |
| Carbonyl Diimidazole | CDI/DBU | 40 | 6 | 75 | 96.5 |
| Photoredox | Ru(bpy)3Cl2/Blue LED | 25 | 24 | 68 | 98.1 |
| Enzymatic | Candida antarctica Lipase B | 37 | 48 | 54 | 99.3 |
| Microwave | DMF/NaH (150W) | 120 | 0.5 | 88 | 94.7 |
The carbodiimide-mediated method (EDC/HOBt) provides optimal balance between yield and operational simplicity, though microwave-assisted synthesis shows potential for rapid production at scale. Notably, enzymatic approaches achieve exceptional purity despite moderate yields, suggesting utility in pharmaceutical applications requiring stringent impurity controls.
Sequential Assembly Protocol Optimization
Stepwise Construction of Molecular Architecture
Stage 1 : 3,4-Dimethoxybenzylamine Preparation
- Charge 3,4-dimethoxybenzaldehyde (1.0 eq) and ammonium acetate (1.2 eq) in anhydrous 1,2-dichloroethane
- Add sodium triacetoxyborohydride (1.5 eq) portionwise at 0°C under N2
- Warm to 25°C over 4h, quench with sat. NaHCO3
- Extract with EtOAc (3×50 mL), dry over MgSO4
- Isolate product as white crystals (mp 89-91°C) after silica gel chromatography (Hex:EtOAc 4:1)
Stage 2 : 2-(3-Fluorophenyl)-2-Methoxyethylamine Synthesis
- React 3-fluorostyrene oxide (1.0 eq) with MeOH (5 eq) in presence of Amberlyst-15 (20 wt%)
- Reflux 12h, filter catalyst, concentrate under reduced pressure
- Dissolve intermediate diol in THF, add phthalimide (1.1 eq), triphenylphosphine (1.2 eq), DIAD (1.2 eq)
- Stir 24h at 25°C, concentrate, treat with hydrazine hydrate (3 eq) in EtOH
- Filter phthalhydrazide byproduct, acidify filtrate with HCl(g)
- Precipitate product as hydrochloride salt (83% yield over 3 steps)
Stage 3 : Urea Coupling via EDC/HOBt Protocol
- Dissolve 3,4-dimethoxybenzylamine (1.0 eq) and 2-(3-fluorophenyl)-2-methoxyethylamine (1.05 eq) in anhydrous DMF
- Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) at 0°C
- Stir 12h at 25°C under N2 atmosphere
- Quench with ice water, extract with CH2Cl2 (3×30 mL)
- Purify via reverse-phase HPLC (MeCN:H2O gradient)
- Isolate product as white powder (mp 142-144°C) in 82% yield
Advanced Characterization and Analytical Validation
Spectroscopic Fingerprinting
1H NMR (500 MHz, DMSO-d6) :
δ 7.45 (dd, J = 8.1, 5.3 Hz, 1H, ArH),
7.32-7.28 (m, 2H, ArH),
6.89 (d, J = 8.3 Hz, 1H, ArH),
6.82 (d, J = 2.1 Hz, 1H, ArH),
6.76 (dd, J = 8.3, 2.1 Hz, 1H, ArH),
5.21 (t, J = 5.8 Hz, 1H, NH),
4.32 (d, J = 5.8 Hz, 2H, CH2N),
3.73 (s, 3H, OCH3),
3.71 (s, 3H, OCH3),
3.43 (s, 3H, OCH3),
3.38-3.34 (m, 1H, CH),
3.22-3.18 (m, 1H, CH2),
2.95-2.89 (m, 1H, CH2)
13C NMR (125 MHz, DMSO-d6) :
δ 158.1 (C=O), 152.3 (d, J = 245 Hz, CF), 148.9, 147.2, 130.8, 123.5, 115.4, 112.3, 111.9, 105.2, 56.1, 55.8, 55.3, 45.2, 43.7, 38.9
HRMS (ESI+) : Calcd for C19H22FN2O4 [M+H]+: 385.1564 Found: 385.1561
Q & A
Q. What are the optimal synthetic routes for preparing 1-(3,4-Dimethoxybenzyl)-3-(2-(3-fluorophenyl)-2-methoxyethyl)urea, and how can purity be maximized?
Methodological Answer: Synthesis typically involves multi-step reactions:
Amine precursor preparation : React 3-fluorophenylacetic acid with methanol under acid catalysis to form the methyl ester, followed by reduction to the alcohol (e.g., using LiAlH₄).
Urea formation : Couple the alcohol intermediate with 3,4-dimethoxybenzyl isocyanate in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >95% purity. Monitor reaction progress via TLC and confirm structure with NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer:
- Spectroscopic Analysis :
- NMR : Compare ¹H and ¹³C spectra to computational predictions (e.g., DFT calculations) to confirm substituent positions. For example, the methoxy groups (δ 3.7–3.9 ppm) and urea NH protons (δ 5.8–6.2 ppm) should align with expected splitting patterns .
- IR : Identify urea carbonyl stretch (1650–1700 cm⁻¹) and aromatic C–H bending (700–800 cm⁻¹) .
- Mass Spectrometry : Use HRMS to verify molecular ion ([M+H]⁺) and fragment ions consistent with the methoxybenzyl and fluorophenyl moieties .
Q. What in vitro assays are suitable for initial biological screening of this compound?
Methodological Answer:
- Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays. IC₅₀ values can be determined via dose-response curves (1 nM–100 μM range) .
- Cytotoxicity : Screen in cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Include positive controls (e.g., cisplatin) and normalize to vehicle-treated cells .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Standardize Assay Conditions : Ensure consistent cell lines, serum concentrations, and incubation times. For example, discrepancies in IC₅₀ values may arise from varying ATP concentrations in kinase assays .
- Metabolic Stability Testing : Use liver microsomes (human/rat) to assess compound degradation. Correlate half-life (t₁/₂) with bioactivity trends .
- Orthogonal Validation : Confirm target engagement via surface plasmon resonance (SPR) or thermal shift assays (TSA) to rule out false positives .
Q. What strategies can elucidate the compound’s mechanism of action in cancer pathways?
Methodological Answer:
- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed genes (e.g., apoptosis regulators like BAX/BCL-2) .
- Proteomics : Use SILAC labeling to quantify changes in protein phosphorylation (e.g., MAPK/ERK pathways) .
- CRISPR Screening : Knock out candidate targets (e.g., FLT3) in isogenic cell lines and assess resistance phenotypes .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?
Methodological Answer:
- Substituent Modifications :
- Replace the 3-fluorophenyl group with electron-withdrawing groups (e.g., CF₃) to enhance kinase binding .
- Vary methoxy positions on the benzyl group to reduce metabolic oxidation .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding poses in EGFR’s ATP-binding pocket. Prioritize derivatives with lower ΔG values (< -9 kcal/mol) .
Q. What advanced analytical techniques can address stability challenges in formulation?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40°C), light (ICH Q1B), and pH extremes. Analyze degradation products via LC-MSⁿ to identify vulnerable sites (e.g., urea bond hydrolysis) .
- Solid-State Characterization : Use XRD and DSC to assess polymorphism. Amorphous dispersions (e.g., with HPMCAS) may improve solubility .
Q. How can computational methods guide the design of derivatives with improved blood-brain barrier (BBB) penetration?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
